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For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin class of dyes, recognized for its

exceptional photophysical properties that make it a valuable tool for live-cell imaging

applications.[1] Its key characteristics include a strong absorption profile, high fluorescence

quantum yield, a significant Stokes shift, and good photostability, all packaged within a low

molecular weight structure.[1] These features contribute to high-sensitivity detection, making it

suitable for a range of applications from fluorescence microscopy to single-molecule studies.[1]

This document provides detailed application notes and protocols for the effective use of ATTO
425 in live-cell imaging experiments.

Photophysical and Performance Characteristics
A thorough understanding of the spectral properties and performance metrics of ATTO 425 is

crucial for designing and optimizing live-cell imaging experiments. The following tables

summarize the key quantitative data for this fluorophore.
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Property Value Reference

Excitation Maximum (λabs) 439 nm

Emission Maximum (λfl) 485 nm

Molar Extinction Coefficient

(εmax)
4.5 x 10⁴ M⁻¹ cm⁻¹

Fluorescence Quantum Yield

(ηfl)
90%

Fluorescence Lifetime (τfl) 3.6 ns

Molecular Weight (MW) 499 g/mol (NHS ester)

Performance Metric Observation Reference

Photostability

Good photostability, suitable

for long-term imaging. ATTO

dyes, in general, are known for

their high photostability.

[1]

Signal-to-Noise Ratio (SNR)

High quantum yield and large

Stokes shift contribute to a

good signal-to-noise ratio by

minimizing background

fluorescence.

[1]

Cytotoxicity

Low cytotoxicity is expected at

typical working concentrations

for live-cell imaging, but it is

always recommended to

perform a cytotoxicity assay for

each specific cell type and

experimental condition.

[2][3]

Experimental Protocols
Labeling of Biomolecules with ATTO 425
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ATTO 425 is available with different reactive groups for conjugation to various biomolecules.

The most common forms are NHS esters for labeling primary amines (e.g., on proteins) and

maleimides for labeling thiols (e.g., on cysteines).

This protocol is adapted for labeling proteins with primary amines.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

ATTO 425 NHS ester

Anhydrous, amine-free DMSO or DMF

1 M Sodium bicarbonate buffer, pH 8.3

Gel permeation chromatography column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) at a

concentration of 2 mg/mL. Ensure the protein solution is free from amine-containing

substances like Tris or glycine.

Dye Preparation: Immediately before use, dissolve ATTO 425 NHS ester in anhydrous

DMSO or DMF to a concentration of 2 mg/mL.

Conjugation: Add a 2- to 4-fold molar excess of the reactive dye to the protein solution. For

antibodies, a general starting point is to add 10-20 µL of the dye solution to 1 mL of the

protein solution.

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with

constant or repeated stirring.

Purification: Separate the labeled protein from unreacted dye using a gel permeation

chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS,

pH 7.2). The first colored, fluorescent band to elute is the labeled protein.
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This protocol is for labeling amino-modified oligonucleotides.

Materials:

Amino-modified oligonucleotide

Carbonate buffer (0.2 M, pH 8-9)

ATTO 425 NHS ester

Anhydrous DMF

Gel filtration or reversed-phase HPLC for purification

Procedure:

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified

oligonucleotide in carbonate buffer.

Dye Preparation: Prepare a 5 mg/mL solution of ATTO 425 NHS ester in anhydrous DMF.

Conjugation: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the label

solution.

Incubation: Incubate the reaction at room temperature for 2 hours with shaking.

Purification: Purify the labeled oligonucleotide from free dye using gel filtration or reversed-

phase HPLC.

Live-Cell Imaging with ATTO 425-Labeled Biomolecules
This protocol provides a general framework for live-cell imaging. Specific parameters will need

to be optimized for your particular experimental setup and cell type.

Materials:

Cells of interest
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Appropriate cell culture medium (phenol red-free medium is recommended to reduce

background fluorescence)

ATTO 425-labeled biomolecule

Imaging vessel (e.g., glass-bottom dish or chamber slide)

Fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

Cell Preparation:

Seed cells onto the imaging vessel at an appropriate density to allow for individual cell

imaging without excessive confluence.

Allow cells to adhere and grow under standard cell culture conditions (37°C, 5% CO₂).

Introduction of Labeled Biomolecule:

The method for introducing the labeled biomolecule will depend on the molecule and cell

type. Options include:

Microinjection: Direct injection into the cytoplasm or nucleus.

Transfection: For genetically encoded tags that can be subsequently labeled.

Membrane-permeant conjugates: Some small molecule conjugates may be cell-

permeable.

Endocytosis/Uptake: For labeled ligands that bind to cell surface receptors.

Incubate the cells with the ATTO 425-labeled biomolecule for a predetermined time and at

an optimized concentration.

Washing: Gently wash the cells with pre-warmed, phenol red-free medium or PBS to remove

any unbound fluorescent probe and reduce background.
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Imaging:

Place the imaging vessel on the microscope stage within the environmental chamber.

Use the appropriate filter set for ATTO 425 (Excitation: ~440 nm, Emission: ~485 nm).

Minimize phototoxicity by using the lowest possible laser power and exposure time that

provides a sufficient signal-to-noise ratio.[4]

Acquire images at the desired time intervals for time-lapse experiments.

Cytotoxicity Assay
It is essential to assess the potential toxicity of ATTO 425 at the working concentration in your

specific cell line.[3]

Materials:

Cells of interest

ATTO 425 at various concentrations

A commercial cytotoxicity assay kit (e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit)[5][6]

96-well plate

Plate reader or fluorescence microscope

Procedure:

Seed cells in a 96-well plate and allow them to adhere.

Treat the cells with a range of ATTO 425 concentrations, including a vehicle-only control.

Incubate for a period relevant to your planned imaging experiment.

Perform the cytotoxicity assay according to the manufacturer's instructions.
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Measure cell viability using a plate reader or by counting live/dead cells with a fluorescence

microscope.

Visualizing Workflows and Pathways
Experimental Workflow for Live-Cell Imaging
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Caption: General workflow for a live-cell imaging experiment.
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Troubleshooting Common Issues in Live-Cell Imaging

Problem

Potential Solution

Low Signal

Increase Dye Concentration
Optimize Filter Set

High Background

Thorough Washing
Use Phenol Red-Free Medium

Phototoxicity

Reduce Laser Power
Decrease Exposure Time

Click to download full resolution via product page

Caption: Common problems and solutions in live-cell imaging.

Conclusion
ATTO 425 is a powerful and versatile fluorescent probe for live-cell imaging. Its favorable

photophysical properties allow for high-quality imaging with good signal-to-noise ratios and

photostability. By following the detailed protocols for labeling and imaging, and by carefully

optimizing experimental parameters, researchers can successfully employ ATTO 425 to

investigate a wide range of dynamic cellular processes. As with any live-cell imaging

experiment, careful attention to maintaining cell health is paramount for obtaining biologically

relevant and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12095279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095279/
https://www.moleculardevices.com/lab-notes/cellular-imaging-systems/tips-running-successful-live-cell-imaging-experiment
https://www.thermofisher.com/au/en/home/references/protocols/cell-and-tissue-analysis/protocols/live-dead-viability-cytotoxicity-kit-for-mammalian-cells.html
https://www.thermofisher.com/au/en/home/references/protocols/cell-and-tissue-analysis/protocols/live-dead-viability-cytotoxicity-kit-for-mammalian-cells.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0025668_LIVEDEAD_Viability-Cytotoxicity_Assay_Kit_PI.pdf
https://www.benchchem.com/product/b1264053#atto-425-for-live-cell-imaging-protocols
https://www.benchchem.com/product/b1264053#atto-425-for-live-cell-imaging-protocols
https://www.benchchem.com/product/b1264053#atto-425-for-live-cell-imaging-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1264053?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

